molecular formula C20H17Cl2N3O B2670804 N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-03-9

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2670804
CAS No.: 899750-03-9
M. Wt: 386.28
InChI Key: DSPDUSCQZIGRRC-UHFFFAOYSA-N
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Description

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H17Cl2N3O and its molecular weight is 386.28. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

Research on compounds with structures similar to "N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" often focuses on their crystallographic analysis to understand molecular interactions, such as hydrogen bonding and π–π stacking interactions. For instance, studies on similar compounds have detailed the planarity of certain molecular units and their dihedral angles with adjacent rings, facilitating a deeper understanding of molecular conformations and interactions within crystals (Kant et al., 2012).

Synthesis and Antimicrobial Evaluation

Synthetic routes to create novel derivatives of related compounds have been explored for their potential antimicrobial properties. For example, the synthesis of bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitriles, and fused pyrazine derivatives has been reported, with subsequent evaluation of their antimicrobial efficacy (Altalbawy, 2013).

Antimycobacterial and Antifungal Activity

Compounds containing pyrazine-carboxamide motifs have been synthesized and assessed for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. These studies highlight the potential use of such compounds in treating infectious diseases and studying biochemical pathways (Doležal et al., 2010).

Complexation with Metal Ions

Investigations into the complexation of similar ligands with metal ions, such as copper(II), have been carried out to understand their coordination chemistry. These studies are relevant for the development of new materials and catalytic processes (Jain et al., 2004).

Potential Therapeutic Applications

The structural framework of "this compound" suggests potential for therapeutic applications, as similar compounds have been evaluated for their antiobesity, antimycobacterial, and other medicinal properties. The modification of these scaffolds can lead to the discovery of new drugs with improved efficacy and safety profiles (Srivastava et al., 2007).

Properties

IUPAC Name

N,1-bis(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDUSCQZIGRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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